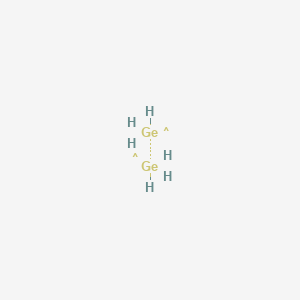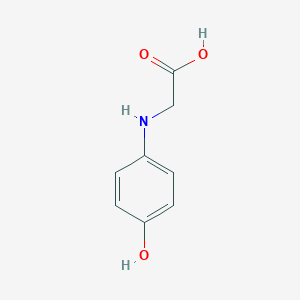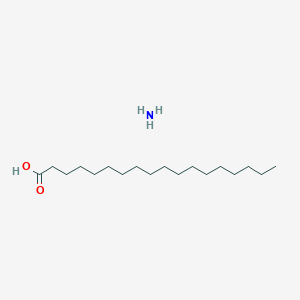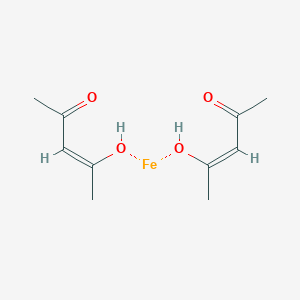
乙酰丙酮亚铁
描述
Synthesis Analysis
The synthesis of ferrous acetylacetonate involves the reaction of iron salts with acetylacetone under controlled conditions. A notable method includes the reaction of iron(III) acetylacetonate with reducing agents to form ferrous acetylacetonate. High-temperature solution-phase reactions and co-condensation processes involving iron acetylacetonate are common for synthesizing monodisperse nanoparticles, indicating its versatility as a precursor (Sun et al., 2004).
Molecular Structure Analysis
Ferrous acetylacetonate has been characterized by various analytical techniques, revealing its complex molecular structure. Single crystal X-ray diffraction studies have shown that the compound typically crystallizes with an orthorhombic structure, where the iron(III) ion is coordinated with six oxygen atoms from three acetylacetonate ligands, forming a slightly distorted octahedral coordination geometry (Wang Hou-an, 2010).
Chemical Reactions and Properties
Ferrous acetylacetonate participates in various chemical reactions, including oxidation and ligand exchange reactions. It is known to activate dioxygen, illustrating its potential in oxidative processes. The compound's ability to form stable complexes with ligands and its reactivity towards dioxygen and other molecules underscore its importance in catalysis and materials science (Dhar et al., 1993).
Physical Properties Analysis
The physical properties of ferrous acetylacetonate, such as its solubility in organic solvents and melting point, are crucial for its application in material synthesis and catalysis. Its decomposition pathways and transition temperatures have been studied extensively, revealing its thermal stability and the conditions under which it decomposes to form iron oxides or other iron-containing materials (Ismail, 1991).
Chemical Properties Analysis
The chemical properties of ferrous acetylacetonate, including its redox behavior, ligand exchange reactions, and coordination chemistry, are fundamental to its use in synthesis and catalysis. Its ability to undergo facile ligand exchange and form complexes with a variety of ligands makes it a versatile compound for preparing a wide range of iron-containing materials and catalysts (Che et al., 1998).
科学研究应用
-
Catalysis in Organic Syntheses
- Field : Organic Chemistry .
- Application : Metal acetylacetonates, including Ferrous acetylacetonate, are used as catalysts in important organic reactions such as oligomerisation, polymerisation, hydrogenation, isomerisation of olefins, hydrosilylation of alkynes and coupling of organic halides .
- Method : The specific methods of application or experimental procedures can vary widely depending on the specific reaction. Generally, the metal acetylacetonate is added to the reaction mixture to catalyze the reaction .
- Results : The use of metal acetylacetonates as catalysts can improve the efficiency and selectivity of the reactions .
-
Nanoparticle Research
- Field : Nanotechnology .
- Application : Metal acetylacetonates serve as precursors for nanoparticle research .
- Method : The metal acetylacetonate is typically decomposed under controlled conditions to produce nanoparticles .
- Results : This method can produce nanoparticles with controlled size and properties .
-
Polymer Science
- Field : Polymer Chemistry .
- Application : Metal acetylacetonates are used in the synthesis of polymers .
- Method : The metal acetylacetonate is typically incorporated into the polymerization reaction .
- Results : The incorporation of metal acetylacetonates can influence the properties of the resulting polymers .
-
MOCVD Precursor
- Field : Material Science .
- Application : Ferrous acetylacetonate is used as a Metal Organic Chemical Vapor Deposition (MOCVD) precursor for the fabrication of highly crystalline films .
- Method : In MOCVD, the ferrous acetylacetonate is vaporized and then deposited onto a substrate, where it decomposes to form a thin film .
- Results : This method can produce high-quality films with controlled properties .
-
Isotope Separation
- Field : Nuclear Chemistry .
- Application : Metal acetylacetonates were investigated for their potential use in isotope separation, especially of uranium .
- Method : The specific methods of application or experimental procedures can vary widely depending on the specific isotope separation process .
- Results : While the results of these studies are not widely available, the research contributed to the understanding of the properties of metal acetylacetonates .
-
Analytical Chemistry
- Field : Analytical Chemistry .
- Application : Due to the versatility of this ligand and the ease of extraction of the neutral complexes of the metals into organic solvents, metal acetylacetonates have been extensively used in analytical chemistry .
- Method : The specific methods of application or experimental procedures can vary widely depending on the specific analytical technique .
- Results : The use of metal acetylacetonates can improve the accuracy and precision of analytical measurements .
-
NMR Shift Reagents
- Field : Nuclear Magnetic Resonance Spectroscopy .
- Application : Metal acetylacetonates are used as NMR “shift reagents” to improve the resolution of NMR spectra .
- Method : The metal acetylacetonate is added to the sample being analyzed by NMR. It interacts with the nuclei in the sample, altering their resonant frequencies and thereby improving the resolution of the NMR spectrum .
- Results : The use of metal acetylacetonates as NMR shift reagents can improve the resolution of NMR spectra, making it easier to distinguish between different chemical species .
-
Precursors to Industrial Hydroformylation Catalysts
- Field : Industrial Chemistry .
- Application : Metal acetylacetonates are used as precursors to catalysts for industrial hydroformylation reactions .
- Method : The metal acetylacetonate is used to prepare the active catalyst, which is then used in the hydroformylation reaction .
- Results : The use of metal acetylacetonates as precursors can lead to efficient and selective catalysts for hydroformylation reactions .
-
Bonding with Third-Row Transition Metals
- Field : Inorganic Chemistry .
- Application : Ferrous acetylacetonate can bind to third-row transition metals such as platinum(II) and iridium(III) through the central carbon atom .
- Method : The specific methods of application or experimental procedures can vary widely depending on the specific research context and objectives .
- Results : This bonding mode is more common for the third-row transition metals such as platinum(II) and iridium(III) .
-
Developing Areas/Routes to New Materials
- Field : Material Science .
- Application : Metal acetylacetonates are used in developing areas/routes to new materials .
- Method : The specific methods of application or experimental procedures can vary widely depending on the specific research context and objectives .
- Results : The use of metal acetylacetonates can lead to the development of new materials with unique properties .
-
Applications in Organic Syntheses
- Field : Organic Chemistry .
- Application : Metal acetylacetonates are used in a plethora of catalyzed reactions .
- Method : The specific methods of application or experimental procedures can vary widely depending on the specific reaction .
- Results : The use of metal acetylacetonates can improve the efficiency and selectivity of the reactions .
-
Fabrication of Highly Crystalline Films
- Field : Material Science .
- Application : Ferrous acetylacetonate is used as a MOCVD precursor for the fabrication of highly crystalline (Zn,Fe)Fe2O4 films .
- Method : In MOCVD, the ferrous acetylacetonate is vaporized and then deposited onto a substrate, where it decomposes to form a thin film .
- Results : This method can produce high-quality films with controlled properties .
-
Shift Reagents in NMR
- Field : Nuclear Magnetic Resonance Spectroscopy .
- Application : Metal acetylacetonates are used as NMR “shift reagents” to improve the resolution of NMR spectra .
- Method : The metal acetylacetonate is added to the sample being analyzed by NMR. It interacts with the nuclei in the sample, altering their resonant frequencies and thereby improving the resolution of the NMR spectrum .
- Results : The use of metal acetylacetonates as NMR shift reagents can improve the resolution of NMR spectra, making it easier to distinguish between different chemical species .
-
Catalysts for Organic Synthesis
- Field : Organic Chemistry .
- Application : Metal acetylacetonates are used as catalysts for organic synthesis .
- Method : The metal acetylacetonate is used to prepare the active catalyst, which is then used in the organic synthesis .
- Results : The use of metal acetylacetonates as catalysts can improve the efficiency and selectivity of the reactions .
-
Precursors to Industrial Hydroformylation Catalysts
- Field : Industrial Chemistry .
- Application : Metal acetylacetonates are used as precursors to catalysts for industrial hydroformylation reactions .
- Method : The metal acetylacetonate is used to prepare the active catalyst, which is then used in the hydroformylation reaction .
- Results : The use of metal acetylacetonates as precursors can lead to efficient and selective catalysts for hydroformylation reactions .
-
Bonding with Third-Row Transition Metals
- Field : Inorganic Chemistry .
- Application : Ferrous acetylacetonate can bind to third-row transition metals such as platinum(II) and iridium(III) through the central carbon atom .
- Method : The specific methods of application or experimental procedures can vary widely depending on the specific research context and objectives .
- Results : This bonding mode is more common for the third-row transition metals such as platinum(II) and iridium(III) .
-
Developing Areas/Routes to New Materials
- Field : Material Science .
- Application : Metal acetylacetonates are used in developing areas/routes to new materials .
- Method : The specific methods of application or experimental procedures can vary widely depending on the specific research context and objectives .
- Results : The use of metal acetylacetonates can lead to the development of new materials with unique properties .
-
Fabrication of Highly Crystalline Films
- Field : Material Science .
- Application : Ferrous acetylacetonate is used as a MOCVD precursor for the fabrication of highly crystalline (Zn,Fe)Fe2O4 films .
- Method : In MOCVD, the ferrous acetylacetonate is vaporized and then deposited onto a substrate, where it decomposes to form a thin film .
- Results : This method can produce high-quality films with controlled properties .
安全和危害
Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
未来方向
Metal acetylacetonates are coordination complexes derived from the acetylacetonate anion and metal ions, usually transition metals. They are widely used as building blocks in modern organic synthesis . The ultimate goal of this effort is towards the development of catalysts that impart the selectivities, reactivity, and atom economy needed for cost-effective approaches to a variety of critical chemical transformations .
属性
IUPAC Name |
(Z)-4-hydroxypent-3-en-2-one;iron | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H8O2.Fe/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/b2*4-3-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKXWKGYHQXRQA-FDGPNNRMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Fe] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.[Fe] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16FeO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ferrous acetylacetonate | |
CAS RN |
14024-17-0 | |
| Record name | Bis(pentane-2,4-dionato-O,O')iron | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.397 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



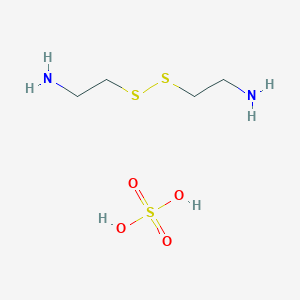
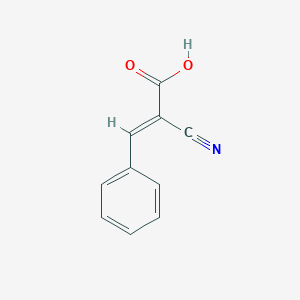


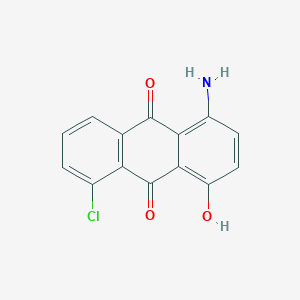
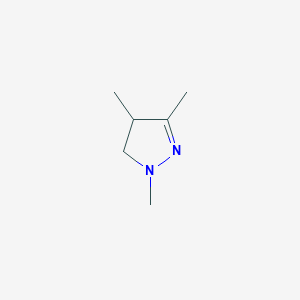
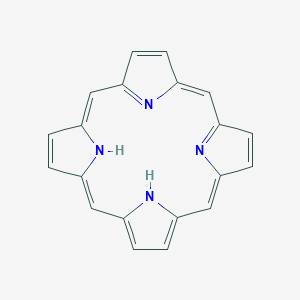
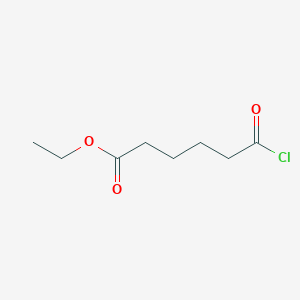
![(E)-[phenyl(pyridin-2-yl)methylidene]hydrazine](/img/structure/B87212.png)
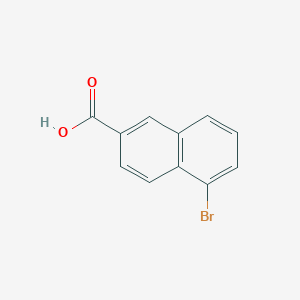
![1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-](/img/structure/B87214.png)
